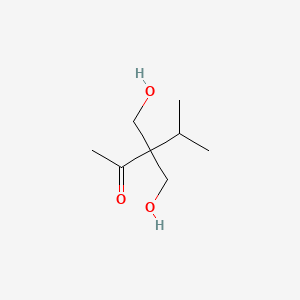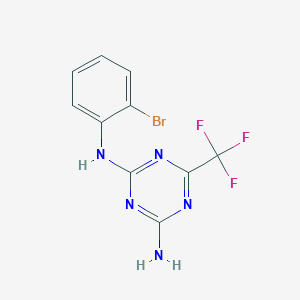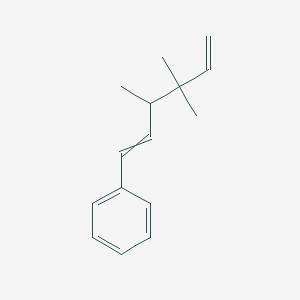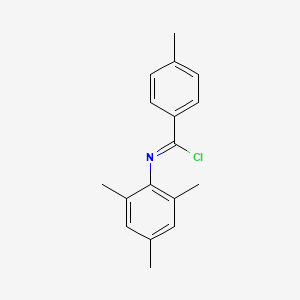
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with methyl groups and a carboximidoyl chloride functional group
Métodos De Preparación
The synthesis of 4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride typically involves multi-step organic reactions. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include thionyl chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride involves its reactivity with various molecular targets. The carboximidoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical assays and drug development to modify specific molecular targets .
Comparación Con Compuestos Similares
Similar compounds to 4-Methyl-N-(2,4,6-trimethylphenyl)benzene-1-carboximidoyl chloride include:
4-Methylbenzyl chloride: Similar in structure but lacks the carboximidoyl chloride group.
2,4,6-Trimethylbenzoyl chloride: Contains the benzoyl chloride group but lacks the methyl substitution on the benzene ring.
4-Methyl-N-(2,4,6-trimethylphenyl)benzenesulfonamide: Contains a sulfonamide group instead of the carboximidoyl chloride group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
121408-20-6 |
|---|---|
Fórmula molecular |
C17H18ClN |
Peso molecular |
271.8 g/mol |
Nombre IUPAC |
4-methyl-N-(2,4,6-trimethylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C17H18ClN/c1-11-5-7-15(8-6-11)17(18)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3 |
Clave InChI |
VFWBEWAJLPUCFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=NC2=C(C=C(C=C2C)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)

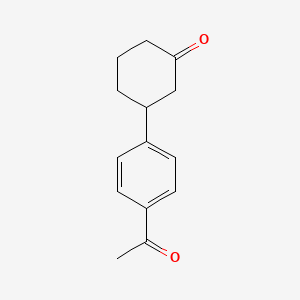
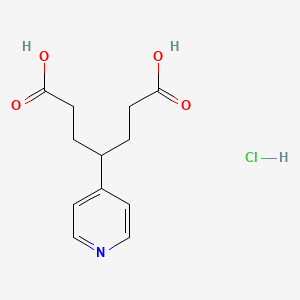
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
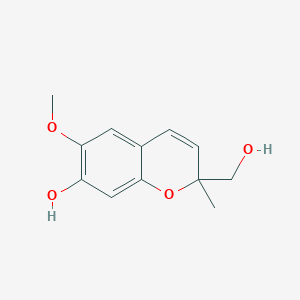

![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)

